molecular formula C15H15NO4S B2789738 3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 777898-46-1

3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No. B2789738
CAS RN: 777898-46-1
M. Wt: 305.35
InChI Key: BOCZVBZQKGFIRW-UHFFFAOYSA-N
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Description

“3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid” is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . It selectively inhibits against Wnt signaling-dependent proliferation of cancer cells .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H13NO4S . It has an average mass of 291.322 Da and a monoisotopic mass of 291.056519 Da .


Physical And Chemical Properties Analysis

“this compound” is a powder that is off-white to purple in color . It is soluble in DMSO at 25 mg/mL, clear . The storage temperature is 2-8°C .

Advantages and Limitations for Lab Experiments

One of the main advantages of MMSB is its versatility. The compound can be used as a starting material for the synthesis of various biologically active compounds, and it can also be used as a fluorescent probe for the detection of metal ions in biological systems. However, one of the main limitations of MMSB is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for the study of MMSB. One area of research that is currently being explored is the use of MMSB as a potential anti-inflammatory and analgesic agent. Another area of research that is being explored is the use of MMSB as a starting material for the synthesis of various biologically active compounds. Additionally, the use of MMSB as a fluorescent probe for the detection of metal ions in biological systems is an area of research that is likely to continue to grow in the future.

Synthesis Methods

The synthesis of MMSB involves a multi-step process that begins with the reaction of 4-methylbenzenesulfonyl chloride with 3-amino-4-methylbenzoic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product. The yield of the product is typically around 50-60%, and the purity can be as high as 98%.

Scientific Research Applications

MMSB has been widely studied for its potential use in various scientific research applications. One of the most common applications of MMSB is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various biologically active compounds. MMSB has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Safety and Hazards

The safety information available indicates that “3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid” is classified as a combustible solid . The WGK is 3 . The flash point is not applicable .

properties

IUPAC Name

3-methyl-4-[(4-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-3-6-13(7-4-10)21(19,20)16-14-8-5-12(15(17)18)9-11(14)2/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCZVBZQKGFIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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